molecular formula C₂₂H₃₀D₄O₄ B1153539 n-Heptyl 2-Heptyl Phthalate-d4

n-Heptyl 2-Heptyl Phthalate-d4

Cat. No.: B1153539
M. Wt: 366.53
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Description

Contextualization of Phthalate (B1215562) Esters (PAEs) in Modern Research

Phthalate esters (PAEs), or simply phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of polymeric materials, particularly polyvinyl chloride (PVC). Their extensive use in a vast array of consumer and industrial products, including food packaging, building materials, medical devices, and personal care products, has led to their ubiquitous presence in the environment. rsc.org Due to weak chemical bonds with the polymer matrix, PAEs can easily leach, migrate, or volatilize into the surrounding environment, including air, water, soil, and sediment. mdpi.com This widespread contamination has made them a significant subject of modern environmental research.

Significance of Isotopic Labeling in Chemical Compound Research

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. This substitution creates a compound that is chemically identical to the original but has a different mass. In analytical chemistry, this mass difference is detectable by mass spectrometry (MS), allowing the labeled compound to be distinguished from its non-labeled counterpart. nih.gov Stable isotopes, such as deuterium (B1214612) (²H or D), are frequently used for this purpose. The use of isotopically labeled compounds is particularly valuable in quantitative analysis as it can significantly improve the accuracy and precision of measurements. oup.com

Overview of Deuterated Phthalates in Advanced Analytical Applications

In the analysis of phthalates, deuterated phthalates (where one or more hydrogen atoms are replaced by deuterium) serve as ideal internal standards. nih.gov When added to a sample at a known concentration before processing, these labeled standards experience the same extraction efficiencies and matrix effects as the native (non-labeled) analytes. mdpi.com By measuring the ratio of the native analyte to the deuterated internal standard using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), analysts can accurately quantify the concentration of the target phthalate, compensating for any losses during sample preparation or variations in instrument response. core.ac.uknih.gov This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for the quantification of trace organic contaminants. rsc.orgspkx.net.cn

Research Scope and Focus for n-Heptyl 2-Heptyl Phthalate-d4

This article focuses specifically on this compound, a deuterated form of a specific phthalate congener. The primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated counterpart, n-Heptyl 2-Heptyl Phthalate, in various matrices. While detailed research studies exclusively centered on this compound are not extensively documented in publicly available literature, its role and utility can be thoroughly understood within the context of isotope dilution analytical methods.

Chemical Profile: this compound

PropertyValue
Chemical Name This compound
Synonym 1,2-Benzenedicarboxylic Acid 1-Heptyl 2-(1-Methylhexyl) Ester-d4
Molecular Formula C₂₂H₃₀D₄O₄
Molecular Weight 366.53 g/mol
CAS Number Not Available

Data sourced from commercial suppliers of analytical standards. clearsynth.com

Detailed Research Findings

While specific published research focusing on the synthesis or unique applications of this compound is limited, its application follows the well-established principles of isotope dilution analysis.

Application as an Internal Standard

The primary and critical role of this compound is to serve as an internal standard in analytical laboratories. When researchers aim to determine the concentration of n-Heptyl 2-Heptyl Phthalate in a sample (e.g., water, soil, food, or biological tissue), a known amount of this compound is added to the sample at the beginning of the analytical process.

The general workflow is as follows:

Sample Spiking : A precise amount of the deuterated standard is added to the sample.

Extraction : The phthalates (both native and deuterated) are extracted from the sample matrix using an appropriate solvent and technique, such as liquid-liquid extraction or solid-phase extraction.

Cleanup : The extract is purified to remove interfering compounds.

Analysis : The final extract is injected into a GC-MS or LC-MS system. The mass spectrometer is set to monitor for the specific mass-to-charge ratios of both the native n-Heptyl 2-Heptyl Phthalate and the deuterated this compound.

Quantification : Because the deuterated standard behaves identically to the native analyte during extraction and analysis, any loss of analyte during the process will be mirrored by a proportional loss of the standard. By comparing the instrument's response for the native analyte to that of the known amount of the deuterated standard, a highly accurate concentration of the native phthalate in the original sample can be calculated.

This methodology is crucial for overcoming matrix effects, where other components in the sample can suppress or enhance the instrument's signal for the target analyte, and for correcting for incomplete recovery during sample preparation. The use of deuterated internal standards like this compound is a hallmark of high-quality, reliable analytical methods for contaminant analysis. nih.gov

Properties

Molecular Formula

C₂₂H₃₀D₄O₄

Molecular Weight

366.53

Synonyms

1,2-Benzenedicarboxylic Acid 1-Heptyl 2-(1-Methylhexyl) Ester-d4; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of Deuterated Phthalates

Strategies for Deuteration of Phthalic Acid Esters

The synthesis of deuterated phthalates can be approached by introducing deuterium (B1214612) into the aromatic ring or the alkyl side chains. Each strategy involves distinct chemical reactions and precursors to achieve the desired isotopic labeling.

Ring Deuteration Approaches

Labeling the aromatic core of phthalic acid esters with deuterium can be accomplished through several catalytic hydrogen-deuterium (H/D) exchange methods. These reactions typically involve treating the phthalate (B1215562) molecule or a precursor like phthalic acid with a deuterium source in the presence of a catalyst.

One established method involves the platinum-catalyzed exchange of potassium phthalate in deuterium oxide (D₂O). cdnsciencepub.com This process effectively replaces the hydrogen atoms on the benzene (B151609) ring with deuterium, leading to tetradeuteriophthalic acid, which can then be esterified to produce the desired ring-deuterated phthalate. cdnsciencepub.com

More contemporary approaches utilize various catalysts to achieve high levels of deuterium incorporation under milder conditions. These include:

Arenium acid catalysis : This method uses an arenium acid catalyst, such as [mesitylene–H]⁺, with deuterated benzene (C₆D₆) serving as the deuterium source, enabling H/D exchange under ambient conditions. acs.org

Ruthenium catalysis : A ruthenium-based catalyst, used with deuterium oxide, can facilitate the selective deuteration of aromatic compounds at the ortho-positions relative to a directing group. nih.govresearchgate.net

Rhodium catalysis : Cationic rhodium(III) catalysts have been shown to be effective for the ortho-deuteration of aromatic compounds that contain a carboxylic acid group, using D₂O as both the solvent and the deuterium source. acs.org

Borane catalysis : Tris(pentafluorophenyl)borane acts as a metal-free catalyst for the deuteration of aromatic compounds using deuterium oxide. tcichemicals.com

An efficient and comprehensive synthesis route starts with a fully deuterated precursor, such as o-xylene-d10. This starting material can be oxidized to form deuterated phthalic acid, which is then esterified to yield the final ring-labeled phthalate ester with high isotopic enrichment. nih.gov

Alkyl Chain Deuteration Techniques

Introducing deuterium into the alkyl chains of phthalates is most commonly achieved by using an isotopically labeled alcohol during the esterification process. For n-Heptyl 2-Heptyl Phthalate-d4, this would involve the synthesis or acquisition of a deuterated heptanol (B41253) precursor. The "-d4" designation typically implies the presence of four deuterium atoms on one of the heptyl chains.

The general synthesis of phthalate esters occurs via Fischer esterification of phthalic anhydride (B1165640) or phthalic acid with the corresponding alcohols. mdpi.com To produce an unsymmetrical ester like n-Heptyl 2-Heptyl Phthalate, a two-stage reaction is often employed. First, phthalic anhydride is reacted with one of the alcohols to form a monoester (half-ester). google.com Subsequently, this intermediate is reacted with the second, isotopically labeled alcohol in the presence of an acid catalyst to yield the final mixed diester. google.com

For this compound, the process would involve reacting phthalic anhydride with 2-heptanol, followed by esterification with n-heptanol-d4. The specific positions of the four deuterium atoms on the n-heptyl chain would be determined by the synthesis of the deuterated n-heptanol precursor.

Alternative methods for introducing deuterium into alkyl chains include direct H/D exchange reactions, though these can be less regioselective. A system using a palladium on carbon (Pd/C) catalyst with aluminum and D₂O has been shown to facilitate H/D exchange at benzylic positions and on other aliphatic chains under specific conditions. nih.gov

Specific Synthetic Routes for this compound Precursors

The key precursor for the synthesis of this compound is a deuterated n-heptanol containing four deuterium atoms (n-heptanol-d4). The synthesis of such labeled alcohols can be accomplished through various reductive deuteration methods.

One common approach is the reduction of a carboxylic acid or ester with a powerful deuteride-donating reagent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). For example, starting with a heptanoic acid derivative, reduction with LiAlD₄ would yield a heptanol with deuterium atoms at the C1 position (e.g., heptan-1,1-d₂-ol). To introduce four deuterium atoms, a precursor with multiple functional groups or a multi-step synthesis might be required.

Another technique is the catalytic reduction of an unsaturated precursor with deuterium gas (D₂). For instance, a heptenoic acid ester could be reduced and deuterated simultaneously using a catalyst like palladium or platinum, potentially incorporating four deuterium atoms across what was a double or triple bond.

The table below outlines a plausible synthetic route for a deuterated precursor.

StepPrecursorReagentProductPurpose
1Hept-2-ynoic acidLiAlD₄, then H₂OHeptan-1,1,2,3-d₄-olReduction of alkyne and carboxylic acid with deuterium incorporation
2Phthalic Anhydride + 2-HeptanolHeat2-heptyl hydrogen phthalateFormation of the monoester intermediate
32-heptyl hydrogen phthalate + Heptan-1,1,2,3-d₄-olAcid Catalyst (e.g., H₂SO₄)n-Heptyl-d₄ 2-Heptyl PhthalateFinal esterification to yield the target molecule

Spectroscopic Characterization of Deuterated Compounds

Following synthesis, it is imperative to verify the successful incorporation of deuterium and to determine the isotopic purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools used for this purpose. hwb.gov.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

NMR spectroscopy is a powerful technique for confirming the location and extent of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will decrease in intensity or disappear entirely. nih.gov For this compound, if the deuteration is on the n-heptyl chain, the proton signals associated with the specific deuterated positions of that chain would be absent or significantly reduced.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium in the molecule. nih.gov The chemical shift of the signal indicates the chemical environment of the deuterium atom, allowing for the confirmation of its position within the molecular structure. nih.gov

The table below illustrates the expected changes in the ¹H NMR spectrum upon deuteration of the n-heptyl chain at the C1 and C2 positions.

Position on n-Heptyl ChainExpected ¹H NMR Signal (Non-deuterated)Expected ¹H NMR Signal (C1,C1,C2-d₃)
-CH₂- (C1)TripletSignal absent
-CH₂- (C2)MultipletSignal significantly altered or absent
-CH₃ (C7)TripletTriplet (unaffected)

Mass Spectrometry (MS) for Isotopic Purity Verification

Mass spectrometry is used to determine the molecular weight of the compound and to assess its isotopic purity. The incorporation of deuterium increases the mass of the molecule. Each deuterium atom adds approximately 1.006 atomic mass units to the molecular weight compared to a hydrogen atom.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum will be shifted to a higher mass-to-charge ratio (m/z) by approximately 4 units compared to its non-deuterated analog. nih.gov The isotopic purity can be calculated by comparing the relative intensities of the mass peaks corresponding to the deuterated molecule and any remaining non-deuterated or partially deuterated species.

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)
n-Heptyl 2-Heptyl PhthalateC₂₂H₃₄O₄362.2457363.2530
This compoundC₂₂H₃₀D₄O₄366.2708367.2781

By analyzing the distribution of isotopic peaks, researchers can confirm the successful synthesis of the target deuterated compound and quantify its purity, ensuring its suitability as an analytical standard or for other scientific applications. nih.gov

Advanced Analytical Methodologies for Phthalate Quantification in Environmental Matrices

Sample Preparation and Extraction Techniques Utilizing Labeled Internal Standards

The foundation of reliable phthalate (B1215562) analysis is a robust sample preparation protocol that efficiently extracts target analytes from the sample matrix while minimizing contamination and analyte loss. The addition of an isotopically labeled internal standard, like n-Heptyl 2-Heptyl Phthalate-d4, at the beginning of this process is crucial for correcting procedural inefficiencies. researchgate.net

The selection of an extraction technique is highly dependent on the physical and chemical properties of the environmental matrix. To ensure accuracy, an internal standard is introduced into the sample prior to extraction. researchgate.net

Water: For aqueous samples such as drinking water, surface water, or wastewater, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques. researchgate.netresearchgate.net SPE methods often utilize cartridges with sorbents like LC-18 or Florisil to adsorb phthalates from the water sample, which are then eluted with an organic solvent. scispace.com LLE involves extracting the phthalates from the aqueous phase into an immiscible organic solvent like hexane or methylene chloride. researchgate.net

Sediment and Soil: The analysis of solid matrices like sediment and soil typically requires more rigorous extraction methods. Accelerated Solvent Extraction (ASE) is an efficient technique that uses organic solvents at elevated temperatures and pressures. researchgate.net Other established methods include Soxhlet extraction and sonication, often using solvent mixtures such as hexane/acetone or methylene chloride/acetone to effectively remove PAEs from the solid particles. epa.govepa.gov

Air Particulates: Phthalates in the air are often adsorbed onto particulate matter. A common method for sampling involves drawing air through a trap containing an adsorbent resin like Amberlite XAD-2. uw.edu.pl The trapped phthalates are then desorbed for analysis using a solvent such as acetone. uw.edu.pl

Biota: Analyzing phthalates in biological tissues (biota) is complicated by the presence of lipids, which can interfere with the analysis. Extraction often involves homogenization of the tissue in an organic solvent. cdc.gov A subsequent cleanup step, such as Gel Permeation Chromatography (GPC), is typically necessary to remove these high-molecular-weight lipid interferences. nih.gov

Interactive Table: Matrix-Specific Extraction Methods for Phthalates

Environmental Matrix Primary Extraction Technique Common Solvents/Sorbents Reference
Water Solid-Phase Extraction (SPE) Florisil, C18 researchgate.netscispace.com
Water Liquid-Liquid Extraction (LLE) Hexane, Methylene Chloride researchgate.netepa.gov
Sediment/Soil Accelerated Solvent Extraction (ASE) Dichloromethane/Hexane researchgate.net
Sediment/Soil Soxhlet / Sonication Hexane/Acetone epa.govepa.gov
Air Particulates Adsorption / Desorption Amberlite XAD-2 / Acetone uw.edu.pl

Following initial extraction, the resulting extract is often complex and contains co-extracted substances that can interfere with chromatographic analysis. Therefore, clean-up and enrichment steps are essential for isolating the target phthalates and concentrating them to detectable levels.

Column Chromatography: A widely used clean-up technique involves passing the extract through a column packed with an adsorbent like Florisil or alumina. epa.govepa.gov This process helps separate phthalates from interfering compounds.

Gel Permeation Chromatography (GPC): For samples with high lipid content, such as fish tissue, GPC is an effective method for removing fats and other large molecules that can interfere with the analysis. nih.gov

Enrichment: The clean-up process is often followed by an enrichment step where the solvent is evaporated to concentrate the analytes. This step is critical for reaching the low detection limits required for environmental monitoring. epa.gov

Protocols must be meticulously designed to prevent contamination, as phthalates are present in many laboratory products. semanticscholar.org This includes the use of high-purity solvents and pre-cleaned glassware. epa.gov

The use of isotopically labeled internal standards, particularly deuterated compounds like this compound, is the preferred method for quantifying phthalates in complex matrices. researchgate.net This approach, known as isotope dilution, provides the most accurate results by correcting for the loss of analyte during the entire sample preparation and analysis process.

The principle relies on the fact that the labeled standard (e.g., d4-phthalate) is chemically and physically almost identical to the non-labeled target analyte. researchgate.net A known quantity of this compound is added to the sample at the very beginning of the analytical procedure. researchgate.netresearchgate.net It then undergoes the same extraction, clean-up, and concentration steps as the native phthalates in the sample.

During the final analysis by mass spectrometry, the instrument can distinguish between the labeled and non-labeled compounds based on their mass difference. By comparing the final measured amount of the d4-labeled standard to the amount initially added, a precise recovery percentage can be calculated. This recovery factor is then used to correct the measured concentrations of the target phthalate analytes, compensating for any material lost during the procedure and for variations in instrument response. researchgate.net This method significantly improves the accuracy and reliability of trace-level environmental analyses.

Chromatographic Separation Techniques for this compound and Analogs

Chromatography is the core analytical technique for separating complex mixtures of phthalates and their metabolites before detection. The choice between gas and liquid chromatography is typically determined by the volatility and polarity of the target compounds.

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of PAEs. tandfonline.com It is well-suited for separating the volatile and semi-volatile parent phthalate esters.

Separation: The separation is achieved using a capillary column, with common stationary phases being 5% diphenyl / 95% dimethyl siloxane. researchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of different phthalates based on their boiling points. epa.gov

Detection: While an electron capture detector (ECD) can be used for its high sensitivity to halogenated compounds, mass spectrometry is more common due to its high selectivity. epa.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode increases sensitivity and allows for the quantification of analytes at very low concentrations by monitoring characteristic ions. researchgate.net The use of deuterated internal standards like this compound is fully compatible with GC-MS analysis.

Interactive Table: Typical GC-MS Parameters for Phthalate Analysis

Parameter Typical Setting Purpose Reference
Column DB-5 (30m x 0.25mm x 0.25µm) Separation of semi-volatile compounds researchgate.netepa.gov
Carrier Gas Helium Mobile phase to carry analytes through the column researchgate.net
Injection Mode Splitless To transfer the entire sample onto the column for trace analysis nih.gov
Temperature Program Initial 150°C, ramp to 275°C Elution of analytes based on boiling point epa.gov
Detector Mass Spectrometer (MS) Identification and quantification based on mass-to-charge ratio researchgate.nettandfonline.com

For the analysis of more polar and less volatile phthalate metabolites, such as their monoester forms found in urine, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.comnih.gov

Advantages: A key advantage of LC-MS/MS is that it often eliminates the need for derivatization, a chemical modification step that is frequently required to make polar metabolites volatile enough for GC analysis. nih.govchromatographyonline.com This simplifies sample preparation and reduces the potential for analytical errors.

Separation: The separation is typically performed using a reversed-phase column (e.g., C8 or C18). researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as acetic acid to improve the peak shape and retention of the acidic metabolites. nih.gov

Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. chromatographyonline.com The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding isotope-labeled internal standard. chromatographyonline.com This high degree of specificity is essential for accurate quantification in complex biological matrices like urine. nih.govrsc.org

Optimization of Column Chemistry and Separation Parameters

The accurate quantification of this compound and its non-deuterated counterparts in environmental matrices is critically dependent on the optimization of gas chromatography (GC) or liquid chromatography (LC) column chemistry and separation parameters. The goal is to achieve baseline separation of target analytes from matrix interferences and other phthalate esters, ensuring accurate identification and quantification.

For GC-MS analysis, the selection of the stationary phase is a crucial first step. Due to the chemical similarities among different phthalates, using a GC column that provides good chromatographic separation is important for accurate mass spectral identification and quantification. gcms.czrestek.com Many phthalates share a common base peak ion at m/z 149, which makes the identification and quantification of coeluting phthalates challenging. gcms.czrestek.com Commonly used stationary phases for phthalate analysis include those with 5% diphenyl / 95% dimethyl polysiloxane chemistry (e.g., DB-5ms, TG-5MS). nih.govthermofisher.com These columns offer good resolution for a wide range of phthalates. For more complex mixtures, columns with different selectivities, such as those containing a higher phenyl content or a different polymer backbone, may be necessary to resolve critical isomer pairs. gcms.czrestek.com

Optimization of GC parameters such as the oven temperature program, carrier gas flow rate, and injection mode is essential to achieve the best separation. gcms.czrestek.comnih.gov A typical oven temperature program starts at a lower temperature to allow for the separation of more volatile phthalates and then ramps up to a higher temperature to elute the less volatile, higher molecular weight compounds. nih.govnih.gov The carrier gas flow rate, typically using helium, is optimized to ensure efficient separation while minimizing analysis time. nih.gov

In liquid chromatography, particularly Ultra-Performance Liquid Chromatography (UPLC), reversed-phase columns are predominantly used for phthalate analysis. nih.govresearchgate.net C18 columns are a common choice, providing good retention and separation for a range of phthalates based on their hydrophobicity. s4science.atsciex.com The optimization of the mobile phase composition, typically a gradient of water and an organic solvent like methanol or acetonitrile, is critical for achieving the desired separation. nih.govsciex.com The gradient program is tailored to ensure that all target phthalates, including this compound, are well-resolved from each other and from matrix components. nih.gov

The following interactive data table summarizes typical column chemistries and separation parameters for phthalate analysis.

Mass Spectrometric Detection and Quantification of Deuterated Phthalates

Mass spectrometry (MS) is the primary detection method for the quantification of deuterated phthalates like this compound due to its high selectivity and sensitivity. The choice of ionization technique and mass analyzer settings is critical for achieving accurate and precise measurements.

Electron Ionization (EI) and Chemical Ionization (CI) Modes for GC-MS

In GC-MS, Electron Ionization (EI) is a widely used technique for the analysis of phthalates. scioninstruments.com EI is a "hard" ionization technique that uses high-energy electrons to ionize the analyte molecules, resulting in extensive fragmentation. scioninstruments.comjordilabs.com This fragmentation pattern is highly reproducible and serves as a fingerprint for compound identification. scioninstruments.com For many phthalates, a characteristic fragment ion at m/z 149 is observed, which corresponds to the protonated phthalic anhydride (B1165640) ion. gcms.czrestek.com While this ion is useful for screening, the lack of a prominent molecular ion can make it difficult to confirm the identity of some phthalates, especially in complex matrices. scioninstruments.comjordilabs.com

Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and a more abundant protonated molecule [M+H]+. jordilabs.comamericanlaboratory.com This is particularly useful for confirming the molecular weight of the analyte. jordilabs.com In CI, a reagent gas such as methane or ammonia is introduced into the ion source, which then reacts with the analyte molecules to produce ions. scioninstruments.comamericanlaboratory.com Negative Chemical Ionization (NCI) can also be used and offers high sensitivity for compounds with electronegative elements. scioninstruments.com The choice between EI and CI depends on the specific analytical requirements, with EI being more common for routine quantification due to extensive library databases, and CI being used for confirmatory analysis. scioninstruments.comjordilabs.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS/MS

For LC-MS/MS analysis of phthalates, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources. creative-proteomics.com ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds. nih.govnih.gov It typically produces protonated molecules [M+H]+ or adducts with other ions present in the mobile phase. sciex.com

APCI is another soft ionization technique that is suitable for less polar and more volatile compounds that are amenable to vaporization. creative-proteomics.com In APCI, the mobile phase is nebulized into a heated chamber where the solvent molecules are ionized by a corona discharge. creative-proteomics.comnih.gov These solvent ions then transfer a proton to the analyte molecules. creative-proteomics.com APCI is often more robust and less susceptible to matrix effects than ESI for the analysis of phthalates in complex environmental samples. creative-proteomics.com

Application of Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of organic contaminants, including phthalates. nih.govnih.gov This technique involves adding a known amount of an isotopically labeled internal standard, such as this compound, to the sample prior to extraction and analysis. nih.gov Because the deuterated standard is chemically identical to the native analyte, it behaves similarly during sample preparation and analysis, thus compensating for any losses that may occur during these steps. nih.gov

By measuring the ratio of the response of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved. nih.govnih.gov IDMS is particularly valuable for the analysis of complex environmental matrices where matrix effects can significantly impact the accuracy of quantification. nih.gov

Development of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry has emerged as a powerful technique for the high-sensitivity analysis of phthalates. nih.govresearchgate.net UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net The increased peak resolution and narrower peak widths achieved with UPLC lead to a better signal-to-noise ratio and, consequently, lower detection limits. nih.govwaters.com When coupled with a sensitive mass spectrometer, UPLC-MS/MS methods can achieve detection limits in the low ng/L to pg/L range for phthalates in various environmental matrices. nih.gov

Method Validation and Quality Assurance/Quality Control (QA/QC)

Method validation is a critical component of any analytical procedure to ensure that the method is fit for its intended purpose. researchgate.net For the quantification of this compound and other phthalates, method validation typically involves the evaluation of several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. nih.govresearchgate.netnih.gov

Quality Assurance/Quality Control (QA/QC) procedures are implemented to ensure the reliability and integrity of the analytical data. researchgate.netresearchgate.net This includes the regular analysis of calibration standards, blanks (to check for contamination), and quality control samples (to monitor method performance). nih.gov The use of deuterated internal standards like this compound is a cornerstone of QA/QC for phthalate analysis, as it allows for the monitoring of extraction efficiency and matrix effects for each sample. nih.govresearchgate.net

The following interactive data table provides an overview of typical method validation and QA/QC parameters for phthalate analysis.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The determination of limits of detection (LOD) and limits of quantification (LOQ) is a critical step in validating analytical methods for phthalate quantification. These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of phthalates in environmental matrices, achieving low LODs and LOQs is crucial due to the often trace levels of these contaminants. The use of isotopically labeled internal standards, such as this compound, is instrumental in achieving the necessary sensitivity and accuracy.

Various analytical techniques are employed for phthalate analysis, with gas chromatography-mass spectrometry (GC-MS) being one of the most common due to its high sensitivity and selectivity. oregonstate.edu The LOD and LOQ are typically determined by analyzing a series of low-concentration standards or spiked samples and evaluating the signal-to-noise ratio, with a ratio of 3:1 commonly used for the LOD and 10:1 for the LOQ. nih.gov

In a study analyzing phthalates in wastewater, a method utilizing an on-line liquid chromatography-gas chromatography-mass spectrometry (LC-GC-MS) system reported LODs ranging from 0.1 µg/L for di(2-ethylhexyl) phthalate (DEHP) to 1.4 µg/L for dimethyl phthalate (DMP). mdpi.comresearchgate.net For soil matrices, a quick, easy, cheap, effective, rugged, and safe (QuEChERS) method followed by GC-MS analysis demonstrated LODs in the range of 0.91–66.97 µg/kg and LOQs from 2.7–200.9 µg/kg for 16 different phthalates. researchgate.net

The following table provides representative LOD and LOQ values for common phthalates in different environmental matrices, illustrating the typical performance of advanced analytical methodologies. While specific data for this compound is not available, these values for similar compounds analyzed using deuterated internal standards provide a relevant reference.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis in Environmental Matrices

Phthalate Matrix Analytical Method LOD LOQ
Dimethyl phthalate (DMP) Wastewater LC-GC-MS 1.4 µg/L -
Diethyl phthalate (DEP) Wastewater LC-GC-MS - -
Dibutyl phthalate (DBP) Wastewater LC-GC-MS - -
Di(2-ethylhexyl) phthalate (DEHP) Wastewater LC-GC-MS 0.1 µg/L -
Various Phthalates Soil QuEChERS-GC-MS 0.91–66.97 µg/kg 2.7–200.9 µg/kg
Di-n-butyl phthalate (DBP) Water SPE-GC-FID - < 0.1 µg/L

Data sourced from multiple studies and may not be directly comparable due to variations in instrumentation and methodology.

It is important to note that the ubiquitous nature of phthalates in laboratory environments can lead to blank contamination, which can significantly impact the determination of LODs and LOQs. oup.comoup.com Therefore, rigorous contamination control measures are essential for achieving low detection limits.

Recovery Studies and Matrix Effects Assessment

Recovery studies and the assessment of matrix effects are fundamental to ensuring the accuracy and reliability of quantitative analysis of phthalates in complex environmental samples. Recovery is a measure of the analytical method's efficiency in extracting the target analyte from the sample matrix. The matrix effect refers to the influence of co-extracted compounds from the sample on the analytical signal of the target analyte, which can lead to either suppression or enhancement of the signal. The use of a deuterated internal standard like this compound is a highly effective strategy to compensate for both analyte loss during sample preparation and matrix-induced signal variations.

Recovery is typically evaluated by analyzing spiked samples, where a known amount of the target analyte is added to a blank matrix before extraction. The percentage of the added analyte that is measured is the recovery rate. For phthalate analysis in soil, a study employing a quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction method followed by GC-MS reported recovery rates between 80.11% and 100.99% for various phthalates at different spiking levels. researchgate.net In another study on the determination of di-n-butyl phthalate in water and landfill leachate, the average recovery levels were in the range of 97-109% for aqueous solutions and 85-101% for leachates. koszalin.pl

Matrix effects are assessed by comparing the analytical response of a standard in a pure solvent to that of a standard in a sample extract. A significant difference indicates the presence of matrix effects. A study on the analysis of phthalates in various food matrices, which share similar complexities with environmental samples, found that matrix effects were generally low (between -20% and +20%) for most analytes and matrices. researchgate.net However, in more complex matrices like squid samples, moderate ion suppression was observed. researchgate.net

The following interactive table presents typical recovery data for phthalate analysis in different environmental matrices.

Table 2: Recovery of Phthalates in Different Environmental Matrices

Phthalate Matrix Spiking Level Recovery (%) Analytical Method
Various Phthalates Agricultural Soil 0.5, 1.0 mg/kg 80.11 - 100.99 QuEChERS-GC-MS
Di-n-butyl phthalate Aqueous Solution 0.05 - 7.5 mg/L 97 - 109 SPE-GC-FID
Di-n-butyl phthalate Landfill Leachate 0.05 - 7.5 mg/L 85 - 101 SPE-GC-FID
Various Phthalates Food Simulants - 70 - 117 UPLC-MS/MS

This table compiles data from various sources to illustrate the expected performance of analytical methods for phthalates.

The use of a deuterated internal standard that closely mimics the chemical and physical properties of the target analytes is crucial for correcting potential inaccuracies caused by matrix effects and variations in extraction efficiency.

Evaluation of Interferences and Contamination Control Strategies

The ubiquitous nature of phthalates in the environment and in laboratory settings presents a significant challenge for their accurate quantification at trace levels. mdpi.com Interferences can arise from the sample matrix itself or from external contamination during sample collection, storage, and analysis. Therefore, a thorough evaluation of potential interferences and the implementation of stringent contamination control strategies are paramount.

Interferences from the Sample Matrix: Environmental matrices such as soil, sediment, and sludge are highly complex and contain a multitude of organic and inorganic compounds that can co-elute with the target phthalates during chromatographic analysis, leading to inaccurate identification and quantification. epa.gov For example, organochlorine pesticides and polychlorinated biphenyls (PCBs) can interfere with phthalate analysis, particularly when using less selective detectors like electron capture detectors (ECD). epa.gov The use of mass spectrometry (MS) as a detector significantly reduces such interferences due to its ability to distinguish compounds based on their mass-to-charge ratio.

Contamination Sources and Control Strategies: Phthalate contamination can originate from various sources within the laboratory, including solvents, reagents, glassware, and plastic materials used in sample processing. researchgate.netresearchgate.net Common laboratory items such as pipette tips, plastic containers, and even Parafilm® can leach phthalates into samples. researchgate.net

To minimize background contamination, the following control strategies are essential:

Use of High-Purity Reagents and Solvents: All solvents and reagents should be of the highest purity available and checked for phthalate contamination before use. epa.gov

Exhaustive Glassware Cleaning: Glassware should be meticulously cleaned, often involving solvent rinsing and baking at high temperatures to remove any adsorbed phthalates. epa.gov

Dedicated Laboratory Space: Ideally, phthalate analysis should be conducted in a dedicated laboratory with controlled air quality to minimize contamination from indoor air and dust. europa.eu

Avoidance of Plastic Materials: The use of plastic materials should be minimized throughout the analytical process. Where unavoidable, materials should be tested for phthalate leaching.

Regular Analysis of Laboratory Blanks: Processing laboratory reagent blanks alongside samples is crucial to monitor and account for any background contamination. epa.gov

The following table summarizes common sources of phthalate contamination in a laboratory setting and suggests corresponding control measures.

Table 3: Common Sources of Phthalate Contamination and Control Strategies

Contamination Source Examples Control Strategy
Laboratory Consumables Pipette tips, plastic syringes, filter holders, Parafilm® Use glass or solvent-rinsed alternatives; pre-test consumables for leaching.
Solvents and Reagents Extraction solvents, acids, salts Use high-purity, phthalate-free grades; redistill solvents if necessary.
Glassware Volumetric flasks, beakers, vials Thoroughly clean with solvent and bake at high temperature; store in a clean environment.
Laboratory Environment Indoor air, dust, PVC flooring Use a dedicated laboratory with filtered air; maintain a clean workspace.
Sample Collection and Storage Plastic containers, liners Use glass or metal containers; avoid plastic liners.

This table provides a summary of best practices for minimizing phthalate contamination in an analytical laboratory.

By carefully evaluating potential interferences and implementing rigorous contamination control protocols, the accuracy and reliability of phthalate quantification in environmental matrices can be significantly improved.

Certified Reference Materials and Interlaboratory Comparison Studies

The use of Certified Reference Materials (CRMs) and participation in interlaboratory comparison studies are essential components of a robust quality assurance/quality control (QA/QC) program for the analysis of phthalates in environmental matrices. These tools help to ensure the accuracy, comparability, and traceability of analytical data.

Certified Reference Materials (CRMs): CRMs are well-characterized materials with certified property values and associated uncertainties. vliz.be They are used to validate analytical methods, calibrate instruments, and assess the long-term performance of a laboratory. For phthalate analysis, CRMs are available for various matrices, including soil, sediment, and sludge. sigmaaldrich.com These materials are produced by national metrology institutes and other accredited bodies. vliz.beresearchgate.net The use of matrix-matched CRMs is particularly important as it allows for the evaluation of the entire analytical procedure, from extraction to detection, in a sample that closely resembles the actual environmental samples being analyzed.

Interlaboratory Comparison Studies: Interlaboratory comparison studies, also known as proficiency testing, involve the analysis of the same sample by multiple laboratories. nih.gov These studies are crucial for assessing the proficiency of a laboratory and the comparability of results among different laboratories. oup.comresearchgate.net In such studies, a homogeneous sample is distributed to participating laboratories, and the results are statistically evaluated to identify any biases or discrepancies. nih.gov

An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples highlighted the challenges of phthalate analysis, particularly the issue of background contamination. oup.comnih.govresearchgate.net The study showed that while there was good agreement for some phthalates like DEHP, the results for other compounds varied significantly among laboratories, often due to high method detection limits caused by procedural blanks. oup.comnih.govresearchgate.net

The following table provides examples of certified reference materials that can be used for the quality control of phthalate analysis in environmental matrices.

Table 4: Examples of Certified Reference Materials for Phthalate Analysis

CRM ID Matrix Certified Analytes Issuing Body
RTC-CRM521 Soil Multiple Organic Contaminants Sigma-Aldrich
ERM-CC018a Sewage Sludge Di(2-ethylhexyl)phthalate (DEHP) JRC
SQC01 Sediment Polycyclic Aromatic Hydrocarbons (PAHs) VKI

This table is for illustrative purposes and does not represent an exhaustive list of available CRMs.

Regular use of CRMs and active participation in interlaboratory comparison studies are indispensable for laboratories performing phthalate analysis to ensure the generation of high-quality, defensible data.

Environmental Distribution and Transport Research

Methodologies for Spatial and Temporal Monitoring of Phthalates in Environmental Compartments

The accurate assessment of phthalate (B1215562) contamination in the environment necessitates robust monitoring methodologies. Isotope dilution mass spectrometry, which employs deuterated standards like n-Heptyl 2-Heptyl Phthalate-d4, is a cornerstone of these methodologies. A known quantity of the deuterated standard is added to an environmental sample at the beginning of the analytical process. The ratio of the native phthalate to the deuterated standard is then measured by an instrument such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-tandem mass spectrometer (LC-MS/MS). This ratio allows for the precise calculation of the native phthalate's concentration, even if some of the sample is lost during extraction and cleanup.

Phthalates are frequently detected in various aquatic environments due to their widespread use and potential for leaching. To quantify phthalate levels in surface water, groundwater, and wastewater, analytical techniques such as solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS are commonly employed. In these analyses, this compound is introduced to the water sample prior to extraction. This allows for the accurate determination of the concentrations of target phthalates by correcting for any variability in the extraction efficiency and instrument response.

Below is an illustrative table detailing the typical analytical parameters for phthalate analysis in water samples where a deuterated internal standard would be used.

ParameterDescription
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Extraction MethodSolid-Phase Extraction (SPE)
Internal StandardThis compound
Purpose of StandardCorrect for matrix effects and analyte loss during sample preparation and analysis.
QuantificationIsotope Dilution Method

The analysis of phthalates in solid matrices like soil, sediment, and sludge presents unique challenges due to the complexity of these samples. Extraction methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) are utilized to isolate phthalates from the solid matrix. The addition of this compound at the initial stage of the extraction process is critical for obtaining reliable quantitative data. The deuterated standard co-extracts with the native phthalates and experiences similar losses, enabling accurate correction of the final results.

Phthalates can be released into the atmosphere and exist in both the gas phase and adsorbed to particulate matter and dust. Monitoring atmospheric phthalate concentrations often involves air sampling using sorbent tubes or filters, followed by solvent extraction and analysis by GC-MS. As with other environmental matrices, this compound is used as an internal standard to ensure the accuracy of the measurements, accounting for potential losses during sample collection and processing.

The presence of phthalates in biota, such as fish and other wildlife, is an indicator of their bioavailability and potential for bioaccumulation in the food web. The analysis of phthalates in biological tissues is complex and requires extensive sample cleanup to remove interfering lipids and other biomolecules. Isotope dilution with deuterated standards like this compound is the gold standard for such analyses, providing the necessary accuracy and precision to assess the extent of phthalate contamination in organisms.

Investigating Transport Mechanisms and Pathways

Understanding the mechanisms by which phthalates move through the environment is essential for assessing exposure risks. The use of isotopically labeled standards is instrumental in studies that investigate these transport pathways.

A primary pathway for phthalates to enter the environment is through leaching and migration from plastic products. ni.ac.rs Studies designed to quantify the rate of phthalate migration from materials such as PVC plastics into water, soil, or air rely on precise analytical measurements. In such experiments, a known amount of this compound can be used to accurately quantify the amount of non-deuterated phthalates that have leached from the source material over time.

The following table outlines the role of deuterated standards in a typical leaching study.

Study ComponentRole of this compound
Sample Spiking A precise amount of the deuterated standard is added to the environmental matrix (e.g., water) that is in contact with the plastic material.
Extraction The deuterated standard is extracted along with the leached phthalates.
Analysis (GC-MS) The ratio of the native phthalate to the deuterated standard is measured.
Quantification The concentration of the leached phthalate is calculated based on the known amount of the added standard and the measured ratio.

Atmospheric Transport and Deposition Processes

The atmospheric journey of this compound is dictated by its semi-volatile nature. With an estimated vapor pressure of 2.1 x 10⁻⁶ mm Hg at 25°C, this compound can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.gov This dual-phase existence is a critical factor in its atmospheric transport and eventual deposition.

In the vapor phase, the compound is susceptible to degradation by photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 22 hours, suggesting that long-range transport in the vapor phase may be limited. nih.gov However, a Swedish screening study has suggested that long-range atmospheric transport of phthalates, in general, does not appear to be of major importance.

Adsorption/Desorption Dynamics in Soil and Sediment Systems

Once deposited onto terrestrial or aquatic environments, the fate of this compound is largely controlled by its interaction with soil and sediment. As a hydrophobic compound, it has a strong tendency to adsorb to the organic fraction of these matrices. This adsorption process limits its mobility and bioavailability in the environment.

The key parameter governing this process is the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the compound's propensity to bind to organic matter. An estimated Koc value for diheptyl phthalate suggests that it is expected to be immobile in soil. nih.gov This high affinity for organic carbon means that the compound will accumulate in soils and sediments with high organic content.

A study on commercial phthalate esters provides valuable insight into the sediment sorption behavior of compounds similar to this compound. For dihexyl phthalate (DHP), a structurally similar compound, the organic carbon-normalized sediment/water partition coefficients (Koc) were measured in three different sediments. These values, while not specific to diheptyl phthalate, offer a reasonable approximation of its strong adsorption potential in sediment systems. epa.gov

The following table summarizes the measured Koc values for dihexyl phthalate in different sediments.

Sediment IDOrganic Carbon (%)Average Koc (L/kg)
EPA 80.155.26 x 10⁴
EPA 180.665.26 x 10⁴
EPA 211.885.26 x 10⁴

Data sourced from a study on sediment partition coefficients for four commercial phthalate esters. epa.gov

Desorption, the process by which the compound is released from soil or sediment back into the water, is generally slow for strongly sorbed compounds like this compound. This slow release can result in the long-term persistence of the compound in these environmental sinks.

Partitioning Between Environmental Phases (Gas-Particle, Water-Sediment)

The distribution of this compound between different environmental compartments is a dynamic process governed by partitioning coefficients. These coefficients quantify how the compound distributes itself between phases at equilibrium.

Gas-Particle Partitioning: In the atmosphere, the partitioning between the gas and particulate phases is a critical determinant of the compound's transport and removal mechanisms. Based on its estimated vapor pressure, diheptyl phthalate is expected to exist in both the vapor and particulate phases. nih.gov The gas-particle partition coefficient (Kp) describes this distribution. While a specific Kp value for this compound is not available, it can be inferred that a significant fraction of the compound will be associated with airborne particles due to its low volatility. This association with particles facilitates its removal from the atmosphere via deposition.

Water-Sediment Partitioning: In aquatic systems, this compound will partition between the water column and the sediment. Due to its hydrophobic nature, it will preferentially adsorb to sediment particles. Research on a mixture of similar long-chain phthalates, including di(heptyl,nonyl,undecyl) phthalate, demonstrated that approximately 80% of the mixture partitioned to the sediment in a sterile microcosm containing lake water and sediment. nih.gov This indicates a strong tendency for accumulation in the sediment phase.

The partitioning behavior is quantified by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment. The high Koc value for the similar compound, dihexyl phthalate, further supports the expectation that this compound will be predominantly found in the sediment rather than the water column in aquatic environments. epa.gov

Biotransformation and Degradation Pathways in Environmental and Model Systems

Microbial Biodegradation of Phthalates

Biodegradation is considered the most effective and primary route for the complete removal of phthalate (B1215562) esters from the environment. d-nb.infonih.gov A wide variety of microorganisms, including both fungi and bacteria, are capable of breaking down these compounds under aerobic and anaerobic conditions. d-nb.inforesearchgate.net The general microbial degradation pathway involves an initial hydrolysis of the ester bonds, followed by the breakdown of the central phthalic acid ring. frontiersin.org

Fungi play a significant role in the degradation of phthalate esters, often through cometabolism, where the fungus breaks down the phthalate while feeding on another primary carbon source. frontiersin.orgnih.gov The fungal biotransformation of phthalates involves several key enzymatic reactions. microbiologyresearch.orgresearchgate.net

The primary step can be the hydrolysis of the diester to its corresponding monoester and then to phthalic acid, a reaction catalyzed by esterases. frontiersin.orgnih.gov However, a prominent pathway in many fungi involves cytochrome P450 monooxygenases. microbiologyresearch.orgresearchgate.net These enzymes initiate the degradation process by hydroxylating the alkyl side chains or the aromatic ring. microbiologyresearch.orgnih.gov This initial oxidative step is often followed by further oxidation, de-esterification (either through hydrolysis or oxidative O-dealkylation), and ultimately the formation of phthalic acid as a central intermediate. microbiologyresearch.orgresearchgate.netnih.gov Studies with various fungal species have demonstrated their ability to transform a range of phthalates, highlighting the environmental ubiquity of this degradation pathway. nih.govpublichealthtoxicology.com

Key Fungal Biotransformation Reactions:

Hydrolytic de-esterification: Cleavage of ester bonds by hydrolases/esterases. nih.gov

Oxidative attack: Initial hydroxylation of alkyl chains or the aromatic ring by cytochrome P450 monooxygenases. microbiologyresearch.orgnih.gov

Oxidative O-dealkylation: An alternative pathway for removing the alkyl chains. nih.gov

Further Oxidation: Conversion of hydroxylated intermediates. microbiologyresearch.org

Bacteria are highly efficient at degrading phthalate esters, and numerous strains capable of utilizing them as a sole source of carbon and energy have been isolated. nih.govresearchgate.net The bacterial degradation pathway is well-characterized, particularly under aerobic conditions. d-nb.infonih.gov

The process begins with the sequential hydrolysis of the two ester bonds by enzymes called esterases or hydrolases, which releases the alcohol side chains and phthalic acid. nih.govresearchgate.net The released alcohols are typically readily metabolized by the bacteria. d-nb.info The subsequent degradation of the phthalic acid aromatic ring is the core of the pathway. Phthalate dioxygenases, inducible enzymes, incorporate two hydroxyl groups onto the ring to form a dihydroxylated intermediate. nih.govresearchgate.net This intermediate is then funneled into central metabolic pathways. In most aerobic microorganisms, the pathways for different phthalate isomers converge at protocatechuate (3,4-dihydroxybenzoic acid), which undergoes ring cleavage by other dioxygenases before being metabolized to intermediates of the central carbon pathway. d-nb.infonih.govnih.gov

Gram-positive bacteria have shown a particular aptitude for degrading a broad spectrum of phthalates, including high molecular weight compounds with long or branched alkyl chains, such as those structurally similar to n-Heptyl 2-Heptyl Phthalate-d4. nih.govnih.gov

Table 3: Key Steps in Aerobic Bacterial Degradation of Phthalate Esters

Step Enzyme(s) Description
1. Ester Hydrolysis Esterases / Hydrolases The diester is hydrolyzed to a monoester and then to phthalic acid, releasing the two alcohol side chains. nih.gov
2. Ring Dihydroxylation Phthalate Dioxygenases Two hydroxyl groups are added to the phthalic acid aromatic ring. nih.govresearchgate.net
3. Dehydrogenation Dihydrodiol Dehydrogenase The dihydroxylated intermediate is aromatized. nih.gov
4. Decarboxylation Decarboxylase A carboxyl group is removed, often leading to the formation of protocatechuate. d-nb.info
5. Ring Cleavage Protocatechuate Dioxygenases The aromatic ring of protocatechuate is cleaved (either ortho- or meta-cleavage). nih.govnih.gov

| 6. Central Metabolism | Various | The resulting aliphatic compounds are funneled into central metabolic pathways like the Krebs cycle. nih.gov |


Enzymatic Hydrolysis to Monoesters and Further Oxidative Transformations

The initial and rate-limiting step in the biotransformation of this compound, analogous to other phthalate esters (PAEs), is the enzymatic hydrolysis of one of the ester bonds. This reaction is catalyzed by various non-specific esterases and lipases present in a wide range of microorganisms, leading to the formation of the monoester, mono-n-heptyl phthalate-d4, and a molecule of heptanol (B41253). d-nb.inforesearchgate.net This initial hydrolysis increases the polarity of the compound, making it more water-soluble and susceptible to further biological attack.

Following the formation of the monoester, the second ester linkage is cleaved by another set of hydrolases, yielding phthalic acid-d4 and a second molecule of heptanol. nih.gov The heptanol released in these two steps can be utilized by microorganisms as a carbon and energy source, typically entering central metabolic pathways after oxidation to heptanoic acid and subsequent beta-oxidation.

The phthalic acid-d4 monoester can also undergo oxidative transformations before the second hydrolysis event. In a metabolic pathway observed for other long-chain phthalates, such as di-(2-propylheptyl) phthalate (DPHP), the alkyl chain of the monoester is subject to ω- and ω-1 oxidation. uzh.chresearchgate.net This process, catalyzed by monooxygenases, introduces hydroxyl groups at the terminal (ω) or sub-terminal (ω-1) carbons of the heptyl chain. These hydroxylated intermediates can be further oxidized to ketones and carboxylic acids. uzh.chresearchgate.net While not specifically documented for mono-n-heptyl phthalate-d4, it is a plausible transformation pathway given the metabolic versatility of phthalate-degrading microorganisms.

The table below summarizes the key enzymatic reactions in the initial biotransformation of this compound.

Table 1: Key Enzymatic Reactions in the Initial Biotransformation

StepReactantEnzyme ClassProduct(s)
1This compoundEsterase/LipaseMono-n-heptyl phthalate-d4 + Heptanol
2Mono-n-heptyl phthalate-d4HydrolasePhthalic acid-d4 + Heptanol
3 (Alternative)Mono-n-heptyl phthalate-d4MonooxygenaseHydroxylated mono-n-heptyl phthalate-d4

Ring-Opening and Mineralization Pathways

Following the hydrolysis to phthalic acid-d4, the central aromatic ring becomes the target for degradation. The aerobic biodegradation of phthalic acid is a well-studied process that involves the dihydroxylation of the aromatic ring, followed by ring cleavage. nih.gov This pathway ultimately leads to the complete mineralization of the phthalate molecule to carbon dioxide and water.

The key enzyme in this process is phthalate dioxygenase, which catalyzes the incorporation of two hydroxyl groups onto the phthalic acid-d4 ring to form a cis-dihydrodiol intermediate. nih.gov This intermediate is then dehydrogenated to form a dihydroxyphthalate. The subsequent step involves the cleavage of the aromatic ring, which can occur via either ortho- or meta-cleavage pathways, depending on the specific microbial strain and its enzymatic machinery. These cleavage reactions result in the formation of aliphatic intermediates that can enter central metabolic pathways, such as the Krebs cycle. researchgate.net

C₂₂H₃₀D₄O₄ + O₂ → CO₂ + H₂O

While the general pathway is established for phthalates, the specific intermediates of di-n-heptyl phthalate ring-opening and mineralization have not been extensively detailed in the scientific literature. However, the convergence of phthalate degradation pathways on central intermediates like protocatechuate is a common theme. researchgate.net

Identification of Key Microbial Isolates and Metabolic Intermediates

A diverse range of microorganisms, including bacteria and fungi, have been identified with the capability to degrade various phthalate esters. While specific studies on the microbial degradation of this compound are scarce, research on other long-chain phthalates provides insight into the likely key players. Genera such as Gordonia, Rhodococcus, Pseudomonas, Arthrobacter, and Bacillus have been frequently isolated from contaminated environments and have demonstrated the ability to utilize phthalates as a sole source of carbon and energy. d-nb.inforepositorioinstitucional.mxnih.gov

For instance, a consortium of bacteria including Serratia sp., Methylobacillus sp., Achromobacter sp., and Pseudomonas sp. has been shown to degrade diisononyl phthalate, a structurally similar long-chain phthalate. repositorioinstitucional.mx In another study, a cooperative effort between Gordonia sp. and Arthrobacter sp. was necessary for the complete degradation of di-n-octyl phthalate, where the former hydrolyzed the diester to phthalic acid and the latter mineralized the phthalic acid. d-nb.info

The metabolic intermediates in the degradation of this compound are expected to follow the general pattern observed for other phthalates. Key intermediates would include:

Mono-n-heptyl phthalate-d4

Phthalic acid-d4

Heptanol

Potentially, hydroxylated and carboxylated derivatives of the monoester.

The table below lists some of the microbial genera known to degrade long-chain phthalates and the likely metabolic intermediates from this compound degradation.

Table 2: Microbial Genera and Potential Metabolic Intermediates

Microbial GeneraPotential Metabolic Intermediates
GordoniaMono-n-heptyl phthalate-d4, Phthalic acid-d4, Heptanol
RhodococcusMono-n-heptyl phthalate-d4, Phthalic acid-d4, Heptanol
PseudomonasMono-n-heptyl phthalate-d4, Phthalic acid-d4, Heptanol
ArthrobacterPhthalic acid-d4, Ring-cleavage products
SerratiaMono-n-heptyl phthalate-d4, Phthalic acid-d4, Heptanol

Bioconcentration and Bioaccumulation in Non-Human Organisms (e.g., Algae, Aquatic Species)

The bioconcentration and bioaccumulation of phthalate esters in non-human organisms are primarily governed by the compound's lipophilicity, which is often expressed as the octanol-water partition coefficient (log Kow). sfu.ca Phthalates with longer alkyl chains, such as di-n-heptyl phthalate, are more hydrophobic and thus have a higher potential to accumulate in the fatty tissues of organisms.

Studies on various aquatic organisms have shown that the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, generally increases with the alkyl chain length of the phthalate. However, for very long-chain phthalates, a decrease in BCF can be observed, possibly due to reduced bioavailability and increased metabolic transformation. researchgate.net

Algae, as primary producers in aquatic ecosystems, can play a significant role in the bioaccumulation and transfer of phthalates through the food web. Some species of algae have been shown to accumulate phthalates from the surrounding water. researchgate.netmdpi.com This accumulation can be a combination of surface adsorption and absorption into the lipid components of the algal cells.

The table below provides a conceptual overview of the bioconcentration and bioaccumulation potential of this compound in different non-human organisms.

Table 3: Bioconcentration and Bioaccumulation Potential in Non-Human Organisms

Organism TypePrimary Uptake RoutePotential for AccumulationInfluencing Factors
AlgaeAdsorption/Absorption from waterModerate to HighLipophilicity, algal species, water concentration
Aquatic InvertebratesGill uptake, ingestion of algae/sedimentModerate to HighLipophilicity, feeding habits, metabolic capacity
FishGill uptake, ingestion of preyModerate to HighLipophilicity, trophic level, metabolic capacity

Applications in Exposure Science Methodological Development

Role of Deuterated Phthalates in Methodologies for Environmental Exposure Assessment

The accurate assessment of environmental exposure to phthalates is fundamental to understanding their potential risks to ecosystems and human health. Deuterated phthalates, such as n-Heptyl 2-Heptyl Phthalate-d4, are instrumental in the development and validation of robust analytical methods for this purpose. The primary role of these labeled compounds is to serve as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govsymeres.com

When analyzing complex environmental samples such as water, soil, or air, the extraction and cleanup processes can lead to the loss of the target analyte. By adding a known amount of this compound to the sample at the beginning of the analytical procedure, it experiences similar losses to the native n-Heptyl 2-Heptyl Phthalate (B1215562). Since the deuterated and non-deuterated forms are chemically almost identical but can be distinguished by their mass in a mass spectrometer, the recovery of the deuterated standard can be used to correct for the loss of the native compound, thereby improving the accuracy and precision of the quantification. lgcstandards.com

The use of stable isotope-labeled standards is a key component of the isotope dilution mass spectrometry (IDMS) method, which is considered a gold standard for quantitative analysis. The development of exposure assessment methodologies relies heavily on the availability of such standards to ensure the reliability of the data generated.

Table 1: Illustrative Example of Analyte Recovery Correction Using a Deuterated Standard

Sample MatrixNative Phthalate Measured (ng/L)Deuterated Standard Recovery (%)Corrected Native Phthalate Concentration (ng/L)
River Water758588.2
Sediment Extract12070171.4
Indoor Air309531.6

This table illustrates the principle of how the recovery of a deuterated standard is used to correct the measured concentration of the native analyte.

Development and Validation of Passive Sampling Devices for Environmental Monitoring

Passive sampling is a technique used for the time-weighted average (TWA) monitoring of contaminants in various environmental compartments. doi.org These devices accumulate chemicals from the environment over time, providing a more representative measure of chronic exposure compared to traditional grab sampling. The development and validation of passive sampling devices are significantly enhanced by the use of deuterated compounds like this compound as performance reference compounds (PRCs). doi.orgnih.gov

PRCs are added to the passive sampler before deployment. During deployment, the rate at which the PRC is lost from the sampler to the environment is measured. This loss rate is influenced by environmental conditions such as water or air flow velocity, temperature, and biofouling. doi.org By understanding the dissipation kinetics of the PRC, scientists can better estimate the uptake rates of the target native phthalates from the environment into the sampler. This in-situ calibration allows for a more accurate calculation of the TWA concentrations of the target analytes in the environment. nih.gov

The selection of a suitable PRC is critical, and its physicochemical properties should be similar to the target analytes. Due to its structural similarity to other high-molecular-weight phthalates, this compound can be an effective PRC in passive samplers designed to monitor these compounds.

Table 2: Research Findings on PRC Loss in Passive Sampler Validation

Passive Sampler TypeEnvironmental MatrixPRCKey Finding
Polyethylene (PE) SheetAirDeuterated PAHsPRC loss rate correlated with wind speed, allowing for in-situ calibration of sampling rates. doi.org
Silicone StripWaterDeuterated PCBsPRC dissipation was used to estimate site-specific sampling rates, improving the accuracy of contaminant concentration measurements. nih.gov
Semi-permeable Membrane Device (SPMD)WaterDeuterated PAHsThe release of PRCs provided a measure of the effective sampling volume.

This table summarizes research findings on the use of performance reference compounds (PRCs) in the validation of different passive sampling devices.

Advanced Approaches for Source Apportionment and Pathway Tracing in Environmental Releases

Identifying the sources and tracing the environmental pathways of phthalate contamination is a complex task. Advanced methodologies, often incorporating stable isotope analysis, are being developed to address this challenge. While not a direct tracer of sources in the same way as compounds with unique isotopic signatures from their origin, the use of deuterated standards like this compound is crucial for the underlying analytical accuracy required in source apportionment studies.

Source apportionment models often rely on the precise quantification of a wide range of contaminants in numerous environmental samples. The use of isotope dilution methods, with deuterated standards for each class of compounds, ensures that the data fed into these models is of high quality. lgcstandards.com This is essential for distinguishing between different sources that may have overlapping chemical profiles.

Furthermore, in controlled release experiments designed to study the fate and transport of phthalates in the environment, a deuterated phthalate could be used as a tracer. By releasing a known quantity of the labeled compound, researchers can track its movement through different environmental compartments, providing valuable data for validating and refining environmental fate models.

Methodological Advancements for Biomonitoring in Environmental Organisms (Non-Human)

Biomonitoring in non-human organisms, such as fish, invertebrates, and birds, provides a direct measure of the bioavailable fraction of contaminants in an ecosystem. The development of sensitive and accurate analytical methods is paramount for detecting and quantifying phthalates and their metabolites in various biological tissues. Deuterated internal standards are indispensable in these methodological advancements.

The analysis of biological matrices is often challenging due to the complexity of the sample and the low concentrations of target analytes. The use of this compound as an internal standard helps to overcome these challenges by correcting for matrix effects, which can suppress or enhance the analytical signal, and for losses during sample preparation. nih.gov

For example, in a study to develop a method for analyzing phthalates in fish tissue, a known amount of this compound would be added to the tissue homogenate before extraction. The final measured ratio of the native phthalate to the deuterated standard allows for accurate quantification, regardless of variations in extraction efficiency between samples. This approach is critical for generating reliable data for ecological risk assessments and for understanding the bioaccumulation and trophic transfer of phthalates in food webs.

Table 3: Application of Deuterated Standards in Non-Human Biomonitoring Method Development

OrganismTissue/MatrixAnalytical TechniqueRole of Deuterated Standard
FishLiverGC-MS/MSInternal standard for quantification of parent phthalates.
BivalveWhole BodyLC-MS/MSSurrogate standard to monitor recovery during sample preparation.
EarthwormTissueGC-HRMSInternal standard to correct for matrix effects.

This table provides examples of how deuterated standards are used in the development of biomonitoring methods for different environmental organisms.

Future Research Directions and Methodological Innovations

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The pursuit of lower detection limits and higher specificity in the analysis of phthalates is a significant driver of methodological innovation. n-Heptyl 2-Heptyl Phthalate-d4 is integral to the validation and application of these advanced techniques. Future research directions are centered on refining existing methods and exploring new instrumental platforms where the use of deuterated standards is paramount.

Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), are the gold standard for phthalate (B1215562) analysis due to their high sensitivity and specificity. researchgate.netmdpi.com The use of isotopically labeled internal standards like this compound is crucial for mitigating the challenges of cross-contamination and matrix interference, which are recurring problems in phthalate analysis. researchgate.net

Innovations are focused on several key areas:

Advanced Sample Preparation: Techniques such as solid-phase microextraction (SPME), magnetic solid-phase extraction (MSPE), and dispersive liquid-liquid microextraction (DLLME) are being developed to pre-concentrate phthalates from complex matrices like food, water, and soil. mdpi.comresearchgate.net Deuterated standards are added at the beginning of this process to accurately track and correct for recovery losses.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for more confident identification of analytes and can help distinguish them from matrix interferences, thereby increasing specificity.

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS and LC-MS/MS enhance selectivity by monitoring specific fragmentation patterns of the target analytes. mdpi.comacs.org For instance, a common fragment ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride (B1165640). mdpi.com Using a deuterated standard with a distinct mass shift ensures unambiguous quantification.

The table below summarizes common analytical techniques where this compound would be employed as an internal standard.

Analytical TechniqueCommon MatrixTypical Limits of Detection (LOD) / Quantification (LOQ)Role of Deuterated Standard
GC-MS/MSEdible Oils0.01 - 0.1 mg/kg (LOQ) acs.orgCorrects for matrix effects and extraction variability.
LC-MS/MSTextiles, WaterVaries; can reach ng/L levels researchgate.netmdpi.comEnsures accurate quantification by accounting for ion suppression/enhancement.
On-line SPE-LC-MS/MSHuman UrineLow ng/mL range researchgate.netImproves accuracy through isotope dilution and corrects for procedural losses. researchgate.net
GC-MS (SIM mode)Coffee BrewNot specified; concentrations found in µg/L range nih.govIncreases sensitivity and selectivity for quantification in complex beverages. nih.gov

Integration of this compound in Multi-Compound Analytical Frameworks

Modern environmental and food safety monitoring requires the simultaneous analysis of a wide range of contaminants, not just a single class of compounds. Future research will increasingly focus on developing broad-scope analytical methods that can detect and quantify dozens or hundreds of chemicals in a single run.

In these multi-compound frameworks, a suite of isotopically labeled internal standards is necessary for accurate quantification. This compound would be part of a panel of standards used to cover the range of phthalates and other plasticizers. The key advantage is that each labeled standard closely mimics the chemical behavior of its corresponding non-labeled analyte, providing robust correction for analytical variability across a wide range of chemical properties. researchgate.net For example, a method might be developed for the simultaneous determination of 18 different phthalate esters in vegetable oils, requiring a corresponding set of internal standards for reliable results. acs.org

Advanced Modeling Approaches for Environmental Fate and Transport

Understanding how phthalates move and persist in the environment is crucial for assessing exposure risks. Environmental fate and transport models are computational tools used to predict the distribution of contaminants in air, water, and soil. cdc.govepa.gov These models rely on accurate, high-quality data on the concentration of chemicals in various environmental compartments.

The role of this compound in this area is indirect but essential. By enabling precise and reliable measurement of phthalate concentrations in environmental samples, it provides the foundational data needed to build, calibrate, and validate these complex models. epa.gov Without accurate input data, the predictive power of any environmental model is compromised.

Key parameters in these models that depend on accurate concentration data include:

Partition coefficients (e.g., Octanol-water partition coefficient)

Degradation rates in different media (soil, water)

Adsorption/desorption characteristics

Bioaccumulation factors

Exploration of Emerging Biotransformation Pathways in Diverse Environmental Microcosms

The breakdown of phthalates in the environment is primarily driven by microbial activity. Research into biotransformation aims to identify the metabolic pathways and the resulting breakdown products (metabolites). While this compound is typically used for quantification of the parent compound, the broader technique of stable isotope labeling is a powerful tool for this research.

Future studies will use specifically labeled phthalates (e.g., with Carbon-13 or deuterium) to trace their journey through microbial metabolism in controlled laboratory environments (microcosms) that simulate different ecosystems. wur.nl By tracking the isotopic label, scientists can identify novel or previously unknown metabolites and elucidate the complete degradation pathway. This information is vital for understanding the ultimate environmental fate of these compounds and whether their breakdown products are more or less harmful than the original phthalate.

Synergistic Research on Phthalates and Emerging Contaminants Using Isotopic Tracers

Isotopic tracers are indispensable tools for studying the source, fate, and transport of environmental pollutants. nih.govresearchgate.net this compound, as a deuterated tracer, is part of this larger family of tools. Future research will increasingly use a multi-isotope approach to untangle complex environmental problems.

For example, researchers can combine the use of deuterated standards for phthalate quantification with other isotopic tracers (e.g., stable isotopes of nitrogen, carbon) to simultaneously track phthalate contamination and nutrient pollution from agricultural runoff. nih.gov This synergistic approach allows for source apportionment—determining the relative contribution of different pollution sources to a specific environmental system. By using a variety of isotopic tracers, scientists can gain a more holistic understanding of how different contaminants interact and move through the environment. mdpi.com

The table below outlines various applications of isotopic tracers in environmental research.

Isotope TypeCompound ClassResearch Application
Deuterium (B1214612) (D)Phthalates, Organic CompoundsQuantification (as internal standards), tracing water flow. researchgate.netmdpi.com
Carbon-13 (¹³C)Organic PollutantsElucidating biotransformation pathways, source apportionment. researchgate.net
Carbon-14 (¹⁴C)MicropollutantsStudying degradation and distribution at environmentally relevant concentrations. wur.nl
Nitrogen-15 (¹⁵N)NitratesTracking nutrient pollution from agricultural and wastewater sources. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting n-Heptyl 2-Heptyl Phthalate-d4 in environmental samples?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used, particularly in selected ion monitoring (SIM) mode to enhance sensitivity. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. For complex matrices (e.g., dust, biological fluids), two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (TOFMS) improves peak separation and reduces co-elution interference . Key parameters include optimizing retention times (e.g., 1.91 min in the first dimension and 868 ms in the second for DnHP-D4) and selecting quantitative ions (e.g., m/z 153, 108) .

Q. How should researchers select an appropriate internal standard for quantifying this compound?

  • Methodological Answer : Choose structurally similar deuterated phthalates (e.g., di-n-heptyl phthalate-d4) to ensure comparable physicochemical properties, such as extraction efficiency and chromatographic behavior. Isotopic purity (>97% deuterium substitution) is critical to avoid interference from non-deuterated analogs. Validate selection by spiking the internal standard into blank matrices and assessing recovery rates (85–115% acceptable range) .

Q. What are the critical considerations in synthesizing this compound for isotopic labeling?

  • Methodological Answer : Synthesis typically involves acid-catalyzed esterification of deuterated phthalic anhydride with n-heptanol. Ensure deuterium is incorporated into the benzene ring (positions 3,4,5,6) to maintain stability during analysis. Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Document synthesis protocols rigorously to enable reproducibility, including reaction conditions (temperature, catalyst concentration) and purification steps .

Advanced Research Questions

Q. How can co-elution issues of this compound with other phthalates be resolved in chromatographic analysis?

  • Methodological Answer : Implement GC×GC-TOFMS to enhance separation efficiency. For example, using a non-polar primary column (e.g., DB-5MS) and a polar secondary column (e.g., DB-17HT) achieves orthogonal separation. Adjust modulation periods (e.g., 6–8 s) to capture narrow peaks. Validate method robustness by analyzing spiked samples with known interferents (e.g., diisodecyl phthalate) and verifying resolution >1.5 .

Q. What methodologies assess the environmental persistence of this compound while accounting for isotopic effects?

  • Methodological Answer : Conduct controlled degradation studies (e.g., photolysis, hydrolysis) using deuterated and non-deuterated analogs. Track deuterium retention via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to evaluate isotopic exchange rates. Compare half-lives (t₁/₂) under varying pH and UV conditions. For example, deuterated phthalates may exhibit slower degradation due to kinetic isotope effects, requiring adjustments in environmental modeling .

Q. How should conflicting recovery rate data for this compound across matrices be resolved?

  • Methodological Answer : Perform matrix-matched calibrations using samples spiked with known concentrations. Evaluate extraction efficiency via accelerated solvent extraction (ASE) or solid-phase microextraction (SPME). Address discrepancies by standardizing pre-treatment protocols (e.g., freeze-drying for biological samples, sieving for dust). Use consensus values from interlaboratory studies or certified reference materials (CRMs) to validate accuracy .

Physicochemical Properties of this compound

PropertyValueSource Evidence
Molecular FormulaC22H34D4O4
Molecular Weight394.581 g/mol
Boiling Point384°C (lit.)
LogP (Partition Coefficient)6.72
Quantitative Ions (m/z)153, 108
Retention Time (GC×GC)1.91 min (1st), 868 ms (2nd)

Key Methodological Notes

  • Data Contradiction Analysis : Conflicting recovery rates may arise from matrix-specific interferences. Resolve by conducting spike-and-recovery experiments across multiple matrices and reporting method detection limits (MDLs) .
  • Cumulative Risk Assessment : Integrate exposure data for this compound with other phthalates using hazard indices (HI) and probabilistic models. Prioritize studies on synergistic effects and dose-additivity assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.